N5-(1-Iminoethyl)-L-ornithine, frequently referred to as L-NIO, is a naturally occurring amino acid derivative that acts as a potent and selective inhibitor of nitric oxide synthase (NOS), specifically the endothelial isoform (eNOS) [, ]. It is often utilized as a pharmacological tool to investigate the roles of nitric oxide (NO) in various physiological and pathological processes [, , , ].
N5-Iminoethyl-L-ornithine is derived from L-ornithine, an amino acid that plays a crucial role in the urea cycle and is involved in the synthesis of polyamines. The compound's chemical formula is , with a molecular weight of approximately 173.21 g/mol . It is categorized as a small molecule with experimental pharmacological properties, primarily functioning as an inhibitor in various biological processes.
The synthesis of N5-Iminoethyl-L-ornithine can be accomplished through several methods, with one notable approach involving the reaction of L-ornithine with ethyl iminoacetate. The general steps for synthesizing this compound include:
The synthesis parameters can vary based on laboratory protocols, but careful monitoring of reaction conditions is essential for achieving high purity and yield .
N5-Iminoethyl-L-ornithine's molecular structure features a central carbon atom bonded to an amino group, a carboxylic acid group, and an iminoethyl side chain. The structural representation highlights the following characteristics:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and interactions with biological targets .
N5-Iminoethyl-L-ornithine primarily participates in reactions that involve the inhibition of nitric oxide synthase enzymes. Key aspects of its chemical reactivity include:
This compound's ability to interfere with nitric oxide production makes it significant in studies related to inflammation and vascular function.
The mechanism by which N5-Iminoethyl-L-ornithine exerts its effects involves several biochemical pathways:
These mechanisms underline its potential applications in therapeutic contexts where modulation of nitric oxide levels is beneficial.
N5-Iminoethyl-L-ornithine exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for laboratory experiments and potential therapeutic applications .
N5-Iminoethyl-L-ornithine has diverse applications in scientific research:
The ongoing research into N5-Iminoethyl-L-ornithine continues to reveal new insights into its potential therapeutic benefits and mechanisms of action .
L-NIO (N⁵-(1-Iminoethyl)-L-ornithine) uniquely inactivates inducible nitric oxide synthase (iNOS) by diverting its normal catalytic pathway toward a heme oxygenase-like mechanism. Unlike substrate turnover, L-NIO binding prevents protonation of the ferric heme-peroxo intermediate (Fe³⁺-OOH) essential for nitric oxide (NO) synthesis. This forces an alternative reaction where the heme cofactor self-destructs, yielding biliverdin IXα, carbon monoxide (CO), and free iron without modifying L-NIO itself [1] [3] [5]. Key evidence includes:
L-NIO acts as a rigid arginine mimetic, exploiting conserved substrate-binding features in NOS isoforms. Its structural similarity to L-arginine enables high-affinity binding, but the methyl-amidine group (–NH–C(=NH)CH₃) replaces the substrate’s terminal guanidinium (–NH–C(=NH)NH₂). This minor alteration is catastrophic for catalysis:
Table 1: Impact of Alkyl Group Size on iNOS Inhibition by L-NIO Analogues [5]
Compound | R Group | Substrate Activity? | Heme Destruction? | Inhibition Potency (IC₅₀, μM) |
---|---|---|---|---|
L-NIO | Methyl | Yes (partial) | Yes (Biliverdin IXα) | 0.15 |
8 | Ethyl | No | No | 0.35 |
9 | Propyl | No | No | 1.2 |
11 | Phenyl | No | No | 8.7 |
L-NIO acts as a mechanism-based inactivator of iNOS, exhibiting time-, concentration-, and NADPH-dependent kinetics. Key characteristics include:
Table 2: Kinetic Parameters for iNOS Inactivation by L-NIO [3] [5]
Parameter | Value for L-NIO | Significance |
---|---|---|
Kᵢ (μM) | 0.1 - 0.3 | Affinity constant (tight binding) |
kᵢₙₐcₜ (min⁻¹) | 0.05 - 0.1 | Maximal inactivation rate constant |
Partition Ratio | ~4 - 10 | Molecues of NO produced per inactivation event (low) |
NADPH Requirement | Absolute | Confirms mechanism-based nature |
While L-NIO potently inhibits all NOS isoforms, its interaction with endothelial NOS (eNOS) involves calmodulin (CaM) regulation. eNOS activity is strictly Ca²⁺/CaM-dependent:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7